![molecular formula C12H17N3O5S B5842341 N-[2-(4-morpholinyl)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5842341.png)
N-[2-(4-morpholinyl)ethyl]-2-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-morpholinyl)ethyl]-2-nitrobenzenesulfonamide, commonly known as Nimesulide, is a nonsteroidal anti-inflammatory drug (NSAID) used for the treatment of pain, inflammation, and fever. Nimesulide is a sulfonanilide and has a chemical formula of C13H18N2O5S. It is a selective cyclooxygenase-2 (COX-2) inhibitor that has gained popularity due to its high efficacy and safety profile.
Wirkmechanismus
Nimesulide selectively inhibits COX-2, an enzyme responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, Nimesulide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
Nimesulide has been shown to have a high degree of selectivity for COX-2 inhibition, which reduces the risk of gastrointestinal side effects commonly associated with other N-[2-(4-morpholinyl)ethyl]-2-nitrobenzenesulfonamides. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. Nimesulide has a half-life of approximately 4 hours and is metabolized in the liver.
Vorteile Und Einschränkungen Für Laborexperimente
Nimesulide has several advantages for use in lab experiments. It is highly selective for COX-2 inhibition, which allows for the study of the specific effects of COX-2 inhibition on various physiological and biochemical processes. It also has a low risk of gastrointestinal side effects, which makes it a safer option for long-term studies. However, Nimesulide has limitations in terms of its solubility and stability, which may affect its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of Nimesulide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Nimesulide has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential use in humans. Another area of interest is the development of new formulations of Nimesulide that improve its solubility and stability, which may increase its effectiveness in certain experimental settings. Additionally, further research is needed to determine the long-term safety and efficacy of Nimesulide in various clinical settings.
Conclusion
N-[2-(4-morpholinyl)ethyl]-2-nitrobenzenesulfonamide, commonly known as Nimesulide, is a selective COX-2 inhibitor that has gained popularity due to its high efficacy and safety profile. It has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties and has potential uses in the treatment of various inflammatory conditions, cancer, and neurodegenerative disorders. While Nimesulide has several advantages for use in lab experiments, it also has limitations in terms of its solubility and stability. Further research is needed to determine its long-term safety and efficacy in various clinical settings.
Synthesemethoden
Nimesulide is synthesized by the reaction of 4-nitrobenzenesulfonyl chloride with 2-(4-morpholino)ethylamine in the presence of a base. The reaction yields N-[2-(4-morpholinyl)ethyl]-4-nitrobenzenesulfonamide, which is then reduced to N-[2-(4-morpholinyl)ethyl]-2-nitrobenzenesulfonamide using sodium dithionite as a reducing agent.
Wissenschaftliche Forschungsanwendungen
Nimesulide has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to be effective in the treatment of various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and acute pain. Nimesulide has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O5S/c16-15(17)11-3-1-2-4-12(11)21(18,19)13-5-6-14-7-9-20-10-8-14/h1-4,13H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEVQADDNQJNRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(2-bromobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5842261.png)
![N-[2-(methylthio)phenyl]-N'-phenylurea](/img/structure/B5842266.png)
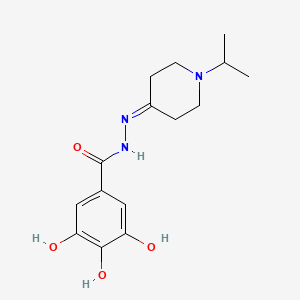
![ethyl 2-cyano-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylate](/img/structure/B5842277.png)
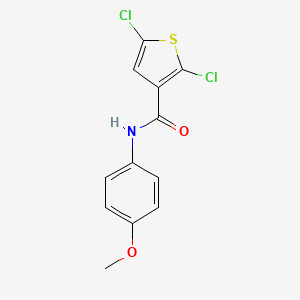
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5842291.png)
![6-[2-(ethylthio)propyl]-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime](/img/structure/B5842295.png)
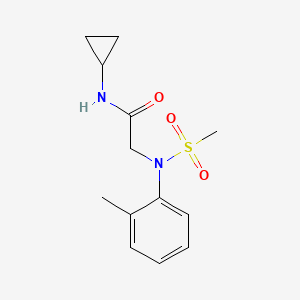
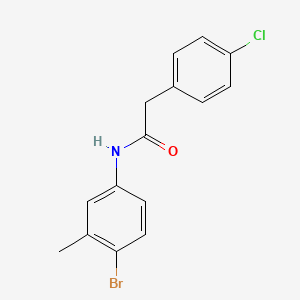
![3-[(2,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5842315.png)
![1-(3-chlorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine](/img/structure/B5842320.png)
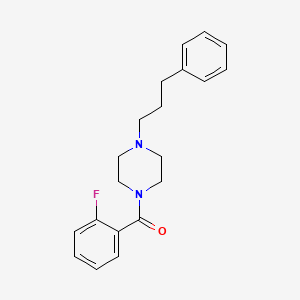
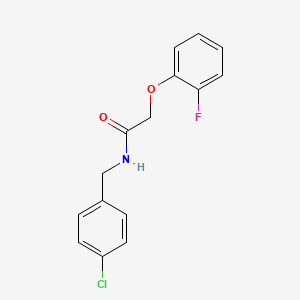
![3-{5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5842350.png)